molecular formula C8H8N2O3 B1429770 2-(Methylcarbamoyl)isonicotinic acid CAS No. 1279208-48-8

2-(Methylcarbamoyl)isonicotinic acid

Cat. No.: B1429770
CAS No.: 1279208-48-8
M. Wt: 180.16 g/mol
InChI Key: PVIZBGMQZAJNIH-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyl)isonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and a methylcarbamoyl group at the 2-position.

Mechanism of Action

Target of Action

The primary target of 2-(Methylcarbamoyl)isonicotinic acid is the Lysine demethylase 4A (KDM4A) enzyme . KDM4A is a member of the lysine demethylase family, which catalyzes the removal of methyl marks from histone lysine residues, thereby regulating chromatin structure and gene expression . KDM4A plays a crucial role in the epigenetic dysregulation in various cancers and is linked to aggressive disease and poor clinical outcomes .

Mode of Action

This compound interacts with KDM4A, inhibiting its enzymatic activity . This inhibition is achieved through a substrate-competitive mechanism, as identified by a Homogeneous Time-Resolved Fluorescence-based assay . The compound’s interaction with KDM4A results in the inhibition of H3K9me3 peptide demethylation, a key process in the regulation of gene expression .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving histone methylation. Histone methylation is a crucial epigenetic mechanism regulated by the interplay of lysine methyltransferases (KMTs) and demethylases (KDMs) . By inhibiting KDM4A, this compound disrupts this balance, leading to changes in chromatin structure and gene expression .

Result of Action

The inhibition of KDM4A enzymatic activity by this compound leads to changes in the methylation status of histone lysine residues . This can result in alterations in chromatin structure and gene expression, potentially influencing cellular processes such as proliferation, development, differentiation, and genome integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylcarbamoyl)isonicotinic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylcarbamoyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 2-(Methylcarbamoyl)isonicotinic acid is unique due to the presence of the methylcarbamoyl group at the 2-position, which imparts distinct chemical and biological properties. This modification enhances its potential as an inhibitor of lysine demethylase enzymes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(methylcarbamoyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIZBGMQZAJNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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